(-)-Avarone

Description

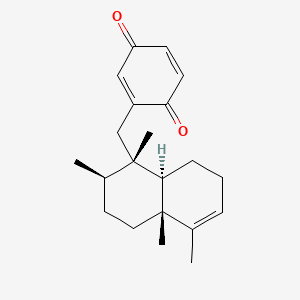

Structure

2D Structure

3D Structure

Properties

CAS No. |

186416-52-4 |

|---|---|

Molecular Formula |

C21H28O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |

InChI Key |

VPRHEJGLNUDEEH-DVMWJLJYSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of (-)-Avarone: A Technical Guide for Researchers

An In-depth Exploration of the Natural Sourcing and Chromatographic Purification of a Bioactive Sesquiterpenoid Quinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of (-)-Avarone, a sesquiterpenoid quinone with a range of promising pharmacological activities. Sourced from marine sponges, the isolation of this compound is a critical first step for further research and development. This document details the experimental protocols for its extraction and purification, presents quantitative data from reported isolations, and provides a visual representation of the experimental workflow.

Natural Source

This compound, along with its hydroquinone (B1673460) precursor, avarol (B1665835), is a secondary metabolite found in marine sponges of the order Dictyoceratida.[1][2] The primary and most well-documented source of these compounds is the marine sponge Dysidea avara.[3][4][5][6] This sponge has been collected from various marine environments, including the Aegean Sea, for the purpose of isolating these bioactive molecules.[4][7] The presence of avarone (B1665836) and avarol in Dysidea avara makes this sponge a key target for natural product chemists.[3][4][5]

Isolation and Purification

The isolation of this compound from Dysidea avara is a multi-step process involving extraction and chromatographic purification. The general workflow begins with the collection and preparation of the sponge material, followed by solvent extraction and a series of chromatographic steps to yield the pure compound.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature.[4]

2.1.1. Extraction

-

Sample Preparation: The collected sponge sample (Dysidea avara) is first chopped into smaller pieces and then air-dried.[4]

-

Solvent Extraction: Methanol (B129727) (MeOH) is used as the solvent for extraction.[4][7] The dried sponge material is soaked in methanol to extract the secondary metabolites.

-

Concentration: The resulting methanolic extract is then evaporated to remove the solvent.[4]

-

Lyophilization: The concentrated extract is subsequently lyophilized (freeze-dried) to obtain a dry powder.[4]

2.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The lyophilized extract is subjected to silica gel column chromatography.[4] Fractions are collected using a gradient of solvents. For example, a step-wise gradient of solvent mixtures can be employed.[4]

-

High-Performance Liquid Chromatography (HPLC): The fractions obtained from silica gel chromatography are analyzed using Diode-Array Detector High-Performance Liquid Chromatography (DAD-HPLC) to identify and combine fractions containing avarone.[4]

-

Octadecylsilyl (ODS) Column Chromatography: The combined, partially purified fractions are then subjected to ODS column chromatography.[4] Elution is performed with a gradient of methanol in water (e.g., 70%, 80%, 90%, and 100% MeOH).[4]

-

Final Purification: The fractions from the ODS column are collected, and those containing pure avarone are identified, typically through spectroscopic methods like NMR.[4]

Quantitative Data

The following table summarizes the quantitative data from a reported isolation of avarone and its precursor, avarol, from Dysidea avara.[4]

| Parameter | Value |

| Starting Material (Air-dried sponge) | 2.1221 g |

| Lyophilized Methanol Extract | 0.896 g |

| Purified Avarone (from 90% MeOH fraction) | 22.3 mg |

| Purified Avarol (from 100% MeOH fraction) | 84.2 mg |

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

References

- 1. Isolation of Sesquiterpenoids from Sponge Dysidea Avara and Chemical Modification of Avarol as Potential Antitumor Agen… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of sesquiterpenoids from sponge Dysidea avara and chemical modification of avarol as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Pathway of (-)-Avarone in Dysidea avara

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Avarone is a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara. Along with its hydroquinone (B1673460) precursor, (-)-avarol, it has demonstrated a wide range of significant biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This has generated considerable interest in its potential for drug development. Despite its biomedical importance, the biosynthetic pathway of this compound in Dysidea avara has not been experimentally elucidated. No specific enzymes or genes responsible for its formation have been characterized to date. This guide provides a comprehensive overview of the current understanding of this compound, centered around a chemically plausible, hypothetical biosynthetic pathway. It synthesizes information from related terpenoid biosynthetic studies to propose a sequence of enzymatic reactions leading to this compound. This document also collates available quantitative data on avarane-type metabolites in Dysidea avara and details established experimental protocols for their extraction, isolation, and quantification, providing a valuable resource for researchers aiming to explore this promising class of natural products.

Introduction

Marine sponges of the order Dictyoceratida, particularly the genus Dysidea, are prolific producers of bioactive sesquiterpenoid quinones and hydroquinones.[3][4][5] Among these, this compound and its reduced form, (-)-avarol, first isolated from the Mediterranean sponge Dysidea avara, are prominent examples.[6] These compounds are characterized by a rearranged drimane (B1240787) sesquiterpenoid skeleton, known as a 4,9-friedodrimane, fused to a quinone or hydroquinone moiety. The potent biological activities of avarol (B1665835) and avarone (B1665836) have spurred investigations into their synthesis and pharmacological potential. However, a significant knowledge gap exists regarding their natural biosynthesis. Understanding this pathway is critical for developing biotechnological production methods, such as through heterologous expression of the responsible enzymes, which could provide a sustainable supply for further research and development.

This guide outlines a proposed biosynthetic pathway for this compound, starting from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A terpene cyclase catalyzes the formation of the bicyclic drimane skeleton.

-

Skeletal Rearrangement: A series of carbocation-mediated hydride and methyl shifts results in the characteristic 4,9-friedodrimane (avarane) carbon skeleton.

-

Aromatic Moiety Formation and Oxidation: The sesquiterpenoid intermediate is coupled with a precursor to form the hydroquinone ring of (-)-avarol, which is subsequently oxidized to this compound.

The overall proposed pathway is depicted below.

Figure 1: Proposed overall biosynthetic pathway of this compound from FPP.

Stage 1 & 2: FPP Cyclization and Rearrangement to the Avarane Skeleton

The biosynthesis of all sesquiterpenoids begins with the ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and generating a farnesyl carbocation. This is followed by a complex cyclization cascade orchestrated by a terpene cyclase enzyme. For avarol, this process is proposed to proceed via a drimane intermediate.

The formation of the rearranged 4,9-friedodrimane skeleton of avarol is hypothesized to occur through a series of hydride and methyl shifts from an initial drimanyl cation intermediate. This type of rearrangement is common in terpenoid biosynthesis and is driven by the thermodynamic stability of the resulting carbocation intermediates.

The proposed mechanism is detailed in the diagram below:

Figure 2: Proposed mechanism for the formation of the avarane skeleton.

Stage 3: Formation of (-)-Avarol and Oxidation to this compound

Following the formation of the sesquiterpene skeleton, it is proposed that the molecule undergoes hydroxylation and subsequent aromatization to form the hydroquinone ring of (-)-avarol. The precise origin of the benzoquinone moiety in marine sesquiterpenoid quinones is often debated, with potential precursors arising from the shikimate or polyketide pathways.

The final step in the pathway is the oxidation of the hydroquinone (-)-avarol to the corresponding quinone, this compound. This is likely an enzyme-mediated oxidation, potentially catalyzed by an oxidase or dehydrogenase, to yield the final product. Studies have shown that avarol can be readily oxidized to avarone.[7]

Quantitative Data

While data on the enzymatic kinetics of the biosynthetic pathway are unavailable, some studies have quantified the concentration of avarol and its derivatives in the tissues of Dysidea avara. This information is crucial for understanding the natural production levels and for optimizing extraction protocols.

| Compound | Concentration (% of sponge dry weight) | Analytical Method | Reference |

| (-)-Avarol | 2.09% - 4.83% (Average: 3.68%) | HPLC | [Mar. Drugs 2013, 11, 489-503] |

| 5'-monoacetylavarol | 0.195% - 0.405% (Average: 0.302%) | HPLC | [Mar. Drugs 2013, 11, 489-503] |

Experimental Protocols

Detailed experimental protocols for elucidating the biosynthetic pathway of this compound are not yet available in the literature. However, standardized methods for the extraction, isolation, and purification of avarol and avarone from Dysidea avara have been reported. These protocols form the basis for obtaining pure compounds for pharmacological studies and can be adapted for future biosynthetic investigations.

General Protocol for Extraction and Isolation of Avarol and Avarone

This protocol is a composite of methodologies described in the literature.[6][7][8]

Workflow Diagram:

Figure 3: General workflow for the extraction and isolation of (-)-Avarol and this compound.

Methodology:

-

Sample Collection and Preparation:

-

Specimens of Dysidea avara are collected, typically by SCUBA diving.

-

The freshly collected sponge tissue is immediately frozen and then lyophilized (freeze-dried) to preserve the chemical integrity of the metabolites.

-

-

Extraction:

-

The dried sponge material is ground into a powder.

-

The powder is exhaustively extracted at room temperature using a solvent mixture, commonly dichloromethane/methanol (CH₂Cl₂/MeOH) at a 2:1 (v/v) ratio.[7] This process is repeated multiple times to ensure complete extraction.

-

The solvent from the combined extracts is removed under reduced pressure (e.g., using a rotary evaporator) to yield a dark, oily crude extract.

-

-

Initial Fractionation (Vacuum Liquid Chromatography):

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

-

A step-wise solvent gradient is used for elution, starting with a non-polar solvent (e.g., 100% cyclohexane (B81311) or hexane) and gradually increasing the polarity by adding ethyl acetate, eventually reaching 100% ethyl acetate.[7]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing avarol and avarone.

-

-

Purification (High-Performance Liquid Chromatography):

-

Fractions enriched with the target compounds are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase column (e.g., C18) is typically used.

-

An isocratic or gradient mobile phase, such as methanol/water (e.g., 95:5 v/v), is employed to separate avarol and avarone.[8]

-

The purity and identity of the isolated compounds are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Future Outlook and Research Directions

The proposed biosynthetic pathway for this compound in Dysidea avara provides a roadmap for future research. The primary objective will be the identification and characterization of the key enzymes involved, particularly the terpene cyclase responsible for generating the unique avarane skeleton. Key research efforts should be directed towards:

-

Genomic and Transcriptomic Sequencing: Sequencing the genome and transcriptome of Dysidea avara (and potentially its associated microbial symbionts) to identify candidate terpene cyclase genes and other biosynthetic genes clustered with it.

-

Gene Cloning and Heterologous Expression: Cloning candidate genes and expressing them in a suitable host (e.g., E. coli or yeast) to functionally characterize the encoded enzymes and confirm their role in the pathway.

-

In Vitro Enzyme Assays: Using cell-free extracts from Dysidea avara or purified recombinant enzymes to perform in vitro assays with FPP and other potential precursors to identify intermediates and confirm reaction steps.

Elucidating this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also pave the way for the sustainable biotechnological production of this compound and its derivatives for therapeutic applications.

References

- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dysideanones F-G and dysiherbols D-E, unusual sesquiterpene quinones with rearranged skeletons from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dysideanones A-C, unusual sesquiterpene quinones from the South China Sea sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new bioactive sesquiterpenoid quinone from the Mediterranean Sea marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Activity of the Sponge Metabolites Avarol and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Avarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of (-)-Avarone, a significant sesquiterpenoid quinone. The document details its structural properties, spectroscopic data, and relevant experimental protocols, serving as a critical resource for professionals in chemical research and drug development.

Chemical Structure and Identification

This compound is a marine-derived natural product, first isolated from the sponge Dysidea avara. It belongs to the class of sesquiterpenoid quinones, which are characterized by a C15 terpene skeleton linked to a quinone moiety. This structural combination is responsible for the diverse and potent biological activities associated with Avarone, including cytotoxic, antimicrobial, and anti-HIV properties.

The core structure of this compound consists of a rearranged drimane (B1240787) sesquiterpenoid framework fused to a 1,4-benzoquinone (B44022) ring. The IUPAC name for this compound is 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione .[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| Exact Mass | 312.208930132 Da |

| CAS Number | 55303-99-6 |

| InChI Key | VPRHEJGLNUDEEH-LWILDLIXSA-N |

| SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--CCC=C2C)C |

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. This compound possesses four chiral centers within its sesquiterpenoid core, leading to a specific and complex stereochemistry.

The prefix "(-) " in the name indicates that the molecule is levorotatory , meaning it rotates the plane of polarized light to the left (counter-clockwise).[2][3][4] This is an experimentally determined property measured using a polarimeter. While the direction of rotation is known, a specific value for the optical rotation of this compound is not consistently reported in readily available literature.

The absolute configuration of the four stereocenters has been determined and is crucial for its unique chemical identity. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

C1: R

-

C2: S

-

C4a: S

-

C8a: S

This specific spatial arrangement, (1R, 2S, 4aS, 8aS) , is essential for its interaction with biological targets and is a key consideration in synthetic strategies.[1]

Caption: 2D structure of this compound with IUPAC numbering.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and verification of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR chemical shifts are diagnostic for the molecule's structure. Data presented below were recorded in deuterated chloroform (B151607) (CDCl₃).[5][6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Carbon No. | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) |

| 1 | 50.1 | 1.88 |

| 2 | 26.4 | 2.03, 1.85 |

| 3 | 121.1 | 5.34 |

| 4 | 143.9 | - |

| 5 | 39.9 | 1.95 |

| 6 | 36.0 | 1.21, 0.93 |

| 7 | 18.1 | 1.85, 1.18 |

| 8 | 36.9 | 1.64, 1.03 |

| 9 | 35.0 | - |

| 10 | 47.0 | 1.01 |

| 11 | 32.3 | 1.51 |

| 12 | 17.8 | 0.85 |

| 13 | 15.8 | 0.90 |

| 14 | 20.0 | 1.00 |

| 15 | 28.4 | 0.78 |

| 1' | 147.3 | - |

| 2' | 148.4 | 6.45 (d) |

| 3' | 133.4 | 6.58 (dd) |

| 4' | 187.4 | - |

| 5' | 188.0 | - |

| 6' | 136.1 | 6.51 (d) |

While a specific experimental spectrum for this compound is not provided in the searched literature, its characteristic IR absorptions can be predicted based on its functional groups. These absorptions are key for identifying the quinone and sesquiterpenoid moieties.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Quinone) | Stretch | ~1665 - 1680 | Strong |

| C=C (Quinone Ring) | Stretch | ~1600 - 1650 | Medium |

| C=C (Terpene) | Stretch | ~1640 - 1680 | Variable |

| C-H (sp² hybridized) | Stretch | ~3010 - 3100 | Medium |

| C-H (sp³ hybridized) | Stretch | ~2850 - 2960 | Strong |

The quinone ring in Avarone acts as a chromophore, responsible for its absorption of light in the UV-Visible range. The spectrum is expected to show characteristic absorptions for π → π* and n → π* electronic transitions.

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~240 - 260 | High | Conjugated C=C, C=O |

| n → π | ~300 - 340 | Low | C=O (Quinone) |

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the marine sponge Dysidea avara, based on reported methodologies.[5][6]

Workflow: Isolation of this compound

Caption: General workflow for isolating this compound.

-

Collection and Preparation: The sponge material (Dysidea avara) is collected, chopped into small pieces, and air-dried.

-

Extraction: The dried material is exhaustively extracted with methanol (MeOH) at room temperature.

-

Concentration: The solvent from the combined methanolic extracts is removed under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) to separate compounds based on polarity.

-

Purification: Fractions containing Avarone, identified by Thin Layer Chromatography (TLC), are combined and further purified using High-Performance Liquid Chromatography (HPLC), typically with an octadecylsilane (B103800) (ODS) reverse-phase column and a methanol/water solvent system.[5]

-

Structural Verification: The purity and identity of the isolated this compound are confirmed using spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy.[5]

The enantioselective total synthesis of this compound and its precursor, (-)-Avarol, has been achieved. A key strategic element in modern synthetic routes involves the convergent coupling of two main fragments: a chiral decalin-derived unit and a hydroquinone (B1673460) or quinone piece. One notable synthesis utilizes Barton's radical decarboxylation followed by a quinone addition to form the crucial C-C bond between the terpene and quinone moieties.[7]

Logical Relationship: Key Synthetic Step

Caption: Logic of a convergent synthesis of this compound.

-

NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker Avance 400 MHz instrument.[5] Standard 1D and 2D experiments (e.g., COSY, HSQC, HMBC) are performed to confirm the structure and assign all proton and carbon signals.

-

IR Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or the sample is mixed with KBr powder and pressed into a pellet.

-

IR Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

UV-Vis Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

-

UV-Vis Data Acquisition: The absorbance is measured over a range of ~200-800 nm using a dual-beam UV-Vis spectrophotometer.

References

- 1. Avarone | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stereoselective Synthesis of (+)-Avarol, (+)-Avarone, and Some Nonracemic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Total Synthesis of Avarol and Avarone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (-)-Avarone and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Avarone, a sesquiterpenoid quinone isolated from marine sponges of the genus Dysidea, and its corresponding hydroquinone, avarol, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potent cytotoxic, anti-inflammatory, antiviral, and antimicrobial properties of this compound and its synthetically derived analogs. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of the compounds' activities to facilitate comparative analysis. Furthermore, this guide elucidates the underlying mechanisms of action, with a particular focus on the modulation of critical signaling pathways, offering valuable insights for future drug discovery and development endeavors.

Introduction

Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, this compound has emerged as a promising scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a sesquiterpenoid backbone fused to a quinone ring, provides a unique framework for chemical modification, leading to the synthesis of numerous derivatives with enhanced or diversified biological profiles. This guide delves into the core biological activities of this compound and its derivatives, presenting key data and methodologies for researchers in the field.

Biological Activities: Quantitative Data

The biological efficacy of this compound and its derivatives has been quantified across a range of assays. The following tables summarize the key findings, presenting IC₅₀ (half-maximal inhibitory concentration), ED₅₀ (half-maximal effective dose), and MIC (minimum inhibitory concentration) values.

Table 1: Cytotoxic Activity of this compound and Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | L5178Y mouse lymphoma | 0.62 | [1] |

| HeLa (human cervical cancer) | ~8.1-8.7 | [1] | |

| Human melanoma | ~24.8-26.7 | [1] | |

| Fem-X (melanoma) | >10 | [2] | |

| Avarol | L5178Y mouse lymphoma | 0.93 | [1] |

| 4'-(methylamino)avarone | Fem-X (melanoma) | 2.4 | [2][3] |

| Normal human lymphocytes | No cytotoxicity | [2][3] | |

| 3'-alkylamino derivatives | L1210 (murine leukemia) | 1.7-3.7 | [4] |

| Raji (human B lymphoblast) | 1.7-3.7 | [4] | |

| C8166, H9 (human T lymphoblast) | 1.7-3.7 | [4] |

Table 2: Anti-inflammatory Activity of this compound and Avarol

| Compound | Assay | ED₅₀ / IC₅₀ | Reference |

| This compound | Carrageenan-induced paw edema (p.o.) | 4.6 mg/kg | [5] |

| TPA-induced ear edema | 397 µ g/ear | [5] | |

| Leukotriene B4 release (rat leukocytes) | >0.6 µM | [5] | |

| Thromboxane B2 release (rat leukocytes) | >1.4 µM | [5] | |

| Superoxide generation (rat leukocytes) | < 1 µM | [5] | |

| Avarol | Carrageenan-induced paw edema (p.o.) | 9.2 mg/kg | [5] |

| TPA-induced ear edema | 97 µ g/ear | [5] | |

| Leukotriene B4 release (rat leukocytes) | 0.6 µM | [5] | |

| Thromboxane B2 release (rat leukocytes) | 1.4 µM | [5] | |

| Superoxide generation (rat leukocytes) | < 1 µM | [5] | |

| Human recombinant synovial phospholipase A2 | 158 µM | [5] | |

| TNF-α generation (human monocytes) | 1 µM |

Table 3: Antimicrobial and Antiviral Activity of this compound and Derivatives

| Compound | Organism/Virus | MIC (µg/mL) / Activity | Reference |

| This compound | Staphylococcus aureus | Active | [4] |

| Escherichia coli | Active | [4] | |

| Marinobacterium stanieri | 1 | [6] | |

| Vibrio fischeri | 2.5-5 | [6] | |

| HIV-1 | Potent anti-HIV activity | [2][7] | |

| 4'-(methylamino)avarone | HIV-1 | Tested | [2] |

| 4'-isopropylthioavarone | Marinobacterium stanieri | 0.5 | [6] |

| Vibrio fischeri | 1.0 | [6] | |

| 4'-propylthioavarone | Marinobacterium stanieri | 0.5 | [6] |

| Vibrio fischeri | 1.0 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key assays used to evaluate the biological activity of this compound and its derivatives.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., L5178Y, HeLa, Fem-X)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or its derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

This compound or its derivatives

-

Vehicle (e.g., saline, Tween 80)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the animals.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED₅₀ value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

This compound or its derivatives dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways

The biological activities of this compound and its derivatives are often attributed to their ability to modulate key cellular signaling pathways. A significant target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Avarol has been shown to inhibit the generation of Tumor Necrosis Factor-alpha (TNF-α) and the subsequent activation of NF-κB.[8] TNF-α is a potent pro-inflammatory cytokine that activates the canonical NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by Avarone/Avarol.

Mechanism of Inhibition: By inhibiting the IKK complex, Avarone and its analogs prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory genes.

Conclusion

This compound and its derivatives represent a versatile class of marine natural products with significant therapeutic potential. Their diverse biological activities, including potent cytotoxicity against various cancer cell lines, marked anti-inflammatory effects, and promising antimicrobial and antiviral properties, underscore their importance in drug discovery. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their biological profiles, enhancing potency and selectivity. The elucidation of their mechanisms of action, particularly the inhibition of the NF-κB signaling pathway, provides a rational basis for the design of novel anti-inflammatory and anticancer agents. This guide serves as a foundational resource for researchers, providing the necessary data and protocols to further explore and harness the therapeutic potential of this remarkable family of compounds.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Avarone: A Technical Guide on the Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Avarone, a sesquiterpenoid quinone derived from the marine sponge Dysidea avara, has demonstrated potent cytostatic and antileukemic properties. This document provides a comprehensive technical overview of its mechanism of action against cancer cells. While direct molecular pathway studies on Avarone (B1665836) are limited, this guide synthesizes available data with established mechanisms for its chemical class. The primary anticancer effects of this compound are attributed to its potent inhibition of cell proliferation. This is likely achieved through a multi-faceted approach involving the induction of apoptosis, generation of reactive oxygen species (ROS), and arrest of the cell cycle, potentially through the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK. This guide presents quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual diagrams of the proposed mechanisms and workflows to support further research and drug development efforts.

Core Mechanism of Action: Cytostatic and Antileukemic Activity

This compound is classified as a highly active cytostatic agent.[1] Cytostatic agents function by inhibiting cell growth and proliferation, which can be achieved by inducing programmed cell death (apoptosis) or by halting the cell division cycle.[1] In preclinical studies, Avarone has shown potent antileukemic activity both in vitro and in vivo.[1] Its efficacy is particularly pronounced against leukemia cells compared to other cancer types like melanoma and cervical carcinoma, and it displays high selectivity, being significantly less active towards non-tumor cells.[1]

The molecular activities underpinning this cytostatic effect are likely multifactorial, converging on the induction of cell cycle arrest and apoptosis. Key proposed mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): The quinone structure of Avarone is conducive to redox cycling, a process that can generate ROS. At high concentrations, ROS induce oxidative stress, which damages cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[2][3][4]

-

Induction of Apoptosis: As a potent cytotoxic agent, Avarone is expected to activate the apoptotic cascade. This can occur through the intrinsic (mitochondrial) pathway, often initiated by cellular stress such as ROS, or the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases (e.g., Caspase-3), which execute the dismantling of the cell.[5][6][7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, Avarone can halt the proliferation of cancer cells. This involves the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate progression through different phases (G1, S, G2, M) of the cell cycle.[8] Halting the cycle prevents cancer cells from dividing and can lead to apoptosis.

-

Modulation of Pro-Survival Signaling: The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are critical for cancer cell survival, proliferation, and resistance to therapy.[9][10][11][12] Many natural compounds exert their anticancer effects by inhibiting these pathways, and it is plausible that Avarone acts similarly to suppress pro-survival signals, thereby sensitizing cells to apoptosis.

Quantitative Data Summary: Cytotoxicity

The cytotoxic potential of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%, is a standard measure of potency. Avarone demonstrates significantly higher potency in lymphoma cells compared to other cancer and non-tumor cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Note |

| L5178Y | Mouse Lymphoma | 0.62 | - |

| HeLa | Human Cervical Cancer | ~8.1 (13x higher than L5178Y) | Lower sensitivity |

| Melanoma | Human Melanoma | ~24.8 (40x higher than L5178Y) | Lower sensitivity |

| Fibroblasts | Human Non-Tumor | Highly Resistant | Tumor selective |

| Gingival Cells | Human Non-Tumor | Highly Resistant | Tumor selective |

Table 1: In Vitro Cytotoxicity of this compound. Data is derived from studies on L5178Y mouse lymphoma cells and comparative analyses.[1]

Visualized Pathways and Workflows

Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling cascade for this compound, focusing on ROS-mediated apoptosis, a common mechanism for quinone-based anticancer agents.

References

- 1. Potent antileukemic activity of the novel cytostatic agent avarone and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - Bekhet - Translational Cancer Research [tcr.amegroups.org]

- 5. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]

- 6. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | MDPI [mdpi.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. The MAPK and AMPK signalings: interplay and implication in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the Sea: A Technical Guide to the Pharmacological Properties of Marine Quinones Like (-)-Avarone

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among these, marine quinones, a class of secondary metabolites derived from various marine organisms, particularly sponges, have emerged as a promising source of lead compounds for drug discovery. This in-depth technical guide focuses on the pharmacological properties of this diverse group of natural products, with a particular emphasis on the well-characterized sesquiterpenoid quinone, (-)-Avarone. This document provides a comprehensive overview of their biological activities, underlying mechanisms of action, and detailed experimental methodologies to facilitate further research and development in this exciting field.

Core Pharmacological Activities of this compound and Related Marine Quinones

This compound, and its hydroquinone (B1673460) precursor, avarol (B1665835), isolated from the marine sponge Dysidea avara, have demonstrated a broad spectrum of pharmacological activities. These compounds, along with other marine quinones, exhibit potent cytotoxic, anti-inflammatory, antioxidant, and antiviral properties. The following sections detail these activities with supporting quantitative data.

Cytotoxic and Anti-Cancer Properties

A significant body of research has highlighted the potential of marine quinones as anti-cancer agents. Their cytotoxic effects have been observed against a variety of cancer cell lines, often demonstrating selectivity towards malignant cells over normal cell lines.

This compound and avarol have shown potent antileukemic activity both in vitro and in vivo. In cell culture, the cytotoxic activity of these compounds against L5178Y mouse lymphoma cells was found to be significantly higher than against HeLa cells and human melanoma cells, with normal human fibroblasts and gingival cells showing high resistance[1]. In an in vivo murine ascites model with L5178Y cells, avarone (B1665836) was curative in approximately 70% of the mice at a dose of 10 mg/kg administered intraperitoneally once daily for five days[1]. Furthermore, avarol has demonstrated significant in vitro potency against human cervix adenocarcinoma (HeLa), human colon adenocarcinoma (LS174), and human non-small-cell lung carcinoma (A549) cell lines, although without selectivity towards normal human fetal lung fibroblast (MRC-5) cells[2]. In vivo studies with avarol showed a significant inhibition of tumor growth in mice with Ehrlich carcinoma and cervical cancer[2].

Other marine quinones have also shown promising cytotoxic activities. For instance, bolinaquinone, isolated from the genus Dysidea, displayed cytotoxic activity against HCT-116 human colon carcinoma with an IC50 of 1.9 μg/mL, potentially by interfering with or damaging DNA[3]. Popolohuanone E, from a Dysidea sp. sponge, is a potent topoisomerase II inhibitor with selective cytotoxicity against the A549 non-small cell human lung cancer cell line[3].

Table 1: Cytotoxic and Anti-Cancer Activity of this compound and Related Marine Quinones

| Compound | Cancer Cell Line/Model | Activity | Value | Reference |

| This compound | L5178Y mouse lymphoma | IC50 | 0.62 µM | [1] |

| Avarol | L5178Y mouse lymphoma | IC50 | 0.93 µM | [1] |

| Avarol | HeLa (human cervix adenocarcinoma) | IC50 | 10.22 ± 0.28 µg/mL | [2] |

| Avarol | LS174 (human colon adenocarcinoma) | IC50 | Not specified | [2] |

| Avarol | A549 (human non-small-cell lung carcinoma) | IC50 | Not specified | [2] |

| Avarol | Ehrlich Carcinoma (in vivo) | Tumor Growth Inhibition | 29% (at 50 mg/kg) | [2] |

| Avarol | Cervical Cancer (CC-5) (in vivo) | Tumor Growth Inhibition | 36% (at 50 mg/kg) | [2] |

| Bolinaquinone | HCT-116 (human colon carcinoma) | IC50 | 1.9 µg/mL | [3] |

| Dehydroxybolinaquinone | PTP1B Inhibition | IC50 | 39.5 µM | [3] |

| Dehydroxybolinaquinone | Cytotoxicity | IC50 | 19.5 µM | [3] |

| Strongyline A | P-388 leukemia cells | IC50 | 13 µg/mL | [3] |

| Dipuupehedione | KB cells | ED50 | 3 µg/mL | [3] |

| Popolohuanone E | A549 (non-small cell human lung cancer) | Selective Cytotoxicity | Potent | [3] |

Anti-inflammatory Activity

This compound and avarol exhibit significant anti-inflammatory properties, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin[4]. They have been shown to potently inhibit carrageenan-induced paw edema and 12-O-tetradecanoylphorbol acetate (B1210297) (TPA)-induced ear edema in mice[4]. The anti-inflammatory mechanism of these compounds is linked to the inhibition of eicosanoid release and the suppression of superoxide (B77818) generation in leukocytes[4]. Specifically, avarol inhibits the release of leukotriene B4 and thromboxane (B8750289) B2 in A23187-stimulated rat peritoneal leukocytes[4]. Furthermore, avarol has been shown to inhibit human recombinant synovial phospholipase A2 activity[4].

The anti-inflammatory effects of avarol are also mediated through the downregulation of key inflammatory signaling pathways. It has been demonstrated to inhibit tumor necrosis factor-alpha (TNF-α) generation in stimulated human monocytes and TNF-α-induced activation of nuclear factor-kappaB (NF-κB) DNA binding in keratinocytes[5].

Table 2: Anti-inflammatory Activity of this compound and Avarol

| Compound | Model | Activity | Value | Reference |

| This compound | Carrageenan-induced paw edema (mice) | ED50 | 4.6 mg/kg (p.o.) | [4] |

| Avarol | Carrageenan-induced paw edema (mice) | ED50 | 9.2 mg/kg (p.o.) | [4] |

| This compound | TPA-induced ear edema (mice) | ED50 | 397 µ g/ear | [4] |

| Avarol | TPA-induced ear edema (mice) | ED50 | 97 µ g/ear | [4] |

| Avarol | A23187-stimulated rat peritoneal leukocytes (Leukotriene B4 release) | IC50 | 0.6 µM | [4] |

| Avarol | A23187-stimulated rat peritoneal leukocytes (Thromboxane B2 release) | IC50 | 1.4 µM | [4] |

| Avarol | Human recombinant synovial phospholipase A2 | IC50 | 158 µM | [4] |

| Avarol | Stimulated human monocytes (TNF-α generation) | IC50 | 1 µM | [5] |

Antioxidant Activity

The antioxidant properties of avarol and avarone have been investigated using lipid peroxidation as an experimental model[6]. Avarol, a hydroquinone, acts as a potent radical scavenger due to its easily donatable hydrogen atom. In contrast, the quinone form, avarone, appears to primarily interfere with the initiation phase of lipid peroxidation[6]. Both compounds were more effective inhibitors in NADPH- or ascorbate-linked lipid peroxidation compared to the t-BuOOH-dependent process, with avarol consistently showing greater inhibitory power than avarone[6]. Popolohuanone A and the dimeric popolohuanone F have also demonstrated DPPH radical scavenging activity with an IC50 value of 35 µM[3].

Table 3: Antioxidant Activity of Marine Quinones

| Compound | Assay | Activity | Value | Reference |

| Avarol | NADPH- or ascorbate-linked lipid peroxidation | Inhibition | More powerful than avarone | [6] |

| Avarone | NADPH- or ascorbate-linked lipid peroxidation | Inhibition | Less powerful than avarol | [6] |

| Popolohuanone A | DPPH radical scavenging | IC50 | 35 µM | [3] |

| Popolohuanone F | DPPH radical scavenging | IC50 | 35 µM | [3] |

Antiviral and Other Bioactivities

Marine quinones have also been explored for their antiviral potential. Strongyline A, for instance, has shown antiviral activity against Influenza PR-8 with an IC50 of 6.5 µg/mL[3]. Additionally, many naphtoquinone derivatives have demonstrated potent bactericidal activity against methicillin-resistant S. aureus strains[7].

Avarone and avarol have been found to be non-mutagenic in the Ames microsomal test and can reduce the mutagenic effect of benzo[a]pyrene (B130552) by inhibiting benzo[a]pyrene monooxygenase[8]. They also selectively inhibit phenobarbital-inducible cytochrome P-450IIB, which is involved in the metabolic activation of certain mutagens[9].

Table 4: Antiviral and Other Bioactivities of Marine Quinones

| Compound | Activity | Organism/Target | Value | Reference |

| Strongyline A | Antiviral | Influenza PR-8 | IC50 = 6.5 µg/mL | [3] |

| Naphtoquinone Derivatives | Antibacterial | Methicillin-resistant S. aureus | Potent | [7] |

| This compound & Avarol | Antimutagenic | Benzo[a]pyrene-induced mutagenesis | Drastic reduction | [8] |

| This compound & Avarol | Enzyme Inhibition | Benzo[a]pyrene monooxygenase | Powerful inhibitors | [8] |

| This compound & Avarol | Enzyme Inhibition | Cytochrome P-450IIB | Selective inhibition | [9] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of marine quinones are a consequence of their interaction with multiple cellular targets and signaling pathways.

Inhibition of Pro-inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of avarol is the inhibition of the NF-κB signaling pathway. Avarol has been shown to inhibit TNF-α-induced activation of NF-κB DNA binding in keratinocytes[5]. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In Vitro Cytotoxic Effects of (-)-Avarone and Related Sesquiterpenoid Hydroquinones on Tumor Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of (-)-Avarone and its closely related precursor, Avarol, on various tumor cell lines. It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these marine-derived natural products. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction

Marine sponges are a prolific source of novel bioactive compounds with significant therapeutic potential. Among these, the sesquiterpenoid hydroquinone (B1673460) Avarol and its corresponding quinone, this compound, isolated from the marine sponge Dysidea avara, have demonstrated notable anticancer properties. These compounds interfere with fundamental cellular processes in cancer cells, leading to inhibited proliferation and cell death. This guide focuses on the cytotoxic effects observed in vitro, detailing the concentrations required to inhibit cancer cell growth and elucidating the mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the viability of 50% of a cell population.[1][2] The following table summarizes the reported IC50 values for Avarol against various human tumor cell lines after a 72-hour incubation period.

Table 1: IC50 Values of Avarol in Human Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| HeLa | Cervix Adenocarcinoma | 10.22 ± 0.28 | ~32.5 | [3][4] |

| LS174 | Colon Adenocarcinoma | 35.00 ± 0.91 | ~111.4 | [3] |

| A549 | Non-small-cell Lung Carcinoma | 24.22 ± 0.53 | ~77.1 | [3] |

| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | ~92.8 | [3] |

| ¹Calculated based on a molecular weight of 314.47 g/mol for Avarol. |

Avarol demonstrated the highest cytotoxic activity against the HeLa cervical cancer cell line.[3][4] Notably, the cytotoxic effect was not highly selective for cancer cells over the normal MRC-5 fibroblast cell line, indicating a narrow therapeutic window in this context.[3]

Mechanisms of Cytotoxic Action

This compound and related compounds exert their cytotoxic effects primarily through the inhibition of critical enzymes involved in DNA replication and by inducing programmed cell death (apoptosis) and cell cycle arrest.

One of the key mechanisms of action for compounds like this compound is the inhibition of DNA topoisomerases.[5] These enzymes are crucial for managing DNA tangles and supercoils during replication and transcription.[5][6] By inhibiting topoisomerase II, these agents can prevent the re-ligation of DNA strands, leading to the accumulation of DNA breaks.[7][8][9] This DNA damage can trigger downstream signaling pathways that result in apoptosis and cell death.[5][7]

Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or unwanted cells.[10] Many anticancer drugs function by activating apoptotic pathways.[10] The mechanism involves a cascade of enzymes called caspases, which are the primary executioners of cell death.[11][12] This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[13][14] Treatment with cytotoxic agents can shift the balance in favor of pro-apoptotic proteins, leading to the release of mitochondrial cytochrome c, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.[10][15][16][17]

The cell cycle is a series of events that leads to cell division and replication. Anticancer agents often work by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[18][19] Avarone (B1665836) has been shown to induce cell cycle arrest, particularly in the G1 phase.[20][21] This arrest prevents the cell from entering the S phase (DNA synthesis), effectively stopping its proliferation.[21][22] This G1 arrest is often associated with changes in the expression of cell cycle regulatory proteins.

The overall workflow for investigating these cytotoxic effects and the key molecular pathways are illustrated in the diagrams below.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline standard protocols for the key experiments used to evaluate the cytotoxic effects of this compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle-treated control (e.g., DMSO) and a medium-only blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently mix by pipetting.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Seed 1-2x10⁵ cells per well in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect and wash cells with PBS as previously described.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated. Apoptotic cells may appear as a sub-G1 peak.

Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is essential for examining the levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation.

Protocol:

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Perform densitometry analysis on the protein bands to quantify their intensity, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The available in vitro data demonstrates that the marine-derived sesquiterpenoid hydroquinone Avarol, a precursor to this compound, possesses significant cytotoxic activity against several human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the arrest of the cell cycle. The inhibition of key enzymes like topoisomerase II is also a likely contributor to its anticancer effects.

For drug development professionals, these findings highlight this compound and its analogs as promising lead compounds. Future research should focus on:

-

Broadening the Scope: Testing cytotoxicity against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles.

-

Improving Selectivity: Investigating chemical modifications to the avarone scaffold to enhance its selectivity for cancer cells over normal cells, thereby improving the therapeutic index.

-

In-depth Mechanistic Studies: Further elucidating the specific signaling pathways modulated by this compound to identify precise molecular targets and potential biomarkers for patient stratification.

-

In Vivo Efficacy: Translating these in vitro findings into preclinical animal models to evaluate antitumor efficacy, pharmacokinetics, and safety profiles.

This comprehensive guide provides a foundational understanding of the cytotoxic properties of this class of compounds, offering valuable data and standardized protocols to support further research and development in the field of oncology.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. exp-oncology.com.ua [exp-oncology.com.ua]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [static-site-aging-prod2.impactaging.com]

- 20. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell cycle arrest by prostaglandin A1 at the G1/S phase interface with up-regulation of oncogenes in S-49 cyc- cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Activity Spectrum of (-)-Avarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Avarone, a sesquiterpenoid hydroquinone (B1673460) first isolated from the marine sponge Dysidea avara, has demonstrated a range of biological activities, including notable antiviral properties. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its effects against various viruses, the experimental protocols used for its evaluation, and insights into its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.

Data Presentation: Antiviral Activity of this compound

The antiviral activity of this compound has been evaluated against both RNA and DNA viruses. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, existing studies indicate a significant inhibitory effect against specific viral pathogens.

| Virus | Virus Type | Assay | Cell Line | Activity | Citation |

| Poliovirus | (+)ssRNA | Plaque Reduction Assay | Vero | Potent and selective inhibitor of poliovirus multiplication. | [1] |

| Human Immunodeficiency Virus (HIV) | (+)ssRNA-RT | Cytoprotective Effect Assay, Reverse Transcriptase (RT) Activity Assay | H9 | Significant cytoprotective effect at concentrations as low as 0.1 µg/mL (0.3 µM). Approximately 80% inhibition of reverse transcriptase activity. | [2] |

Note: Specific EC50, IC50, and CC50 values for the anti-poliovirus activity were not available in the reviewed literature. For HIV, the provided concentration represents a level with significant cytoprotective effects, and the percentage of RT inhibition is a direct measure of enzymatic activity reduction.

Experimental Protocols

The evaluation of the antiviral activity of this compound has been conducted using standard virological assays. The following are detailed methodologies for the key experiments cited.

Plaque Reduction Assay for Poliovirus

This assay is a standard method to determine the titer of infectious virus particles and to assess the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Poliovirus stock

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Agarose (B213101) or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours.

-

Virus Dilution: Prepare serial dilutions of the poliovirus stock in serum-free cell culture medium.

-

Compound Preparation: Prepare various concentrations of this compound in serum-free cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of different concentrations of this compound or a vehicle control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the virus-compound inoculum and overlay the cell monolayer with an agarose or methylcellulose-containing medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining and Plaque Counting: Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the vehicle control. The 50% effective concentration (EC50) can then be determined.

Cytotoxicity Assay in Vero Cells

This assay is crucial to determine the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

-

Vero cells

-

This compound stock solution

-

Cell culture medium

-

96-well cell culture plates

-

MTT or other viability reagent (e.g., XTT, WST-1)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a suitable density.

-

Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (cells with medium and the compound solvent) and a cell-free control (medium only).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

HIV Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on the activity of HIV reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

-

This compound stock solution

-

Assay buffer

-

Microplates (e.g., 96-well)

-

Scintillation counter or appropriate detection system for the labeled nucleotide

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs.

-

Compound Addition: Add different concentrations of this compound or a known RT inhibitor (positive control) to the wells of the microplate. Include a no-inhibitor control.

-

Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the synthesis of the new DNA strand.

-

Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. If using a radioactive label, this can be done by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on colorimetric or fluorescent signals.

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-inhibitor control. The 50% inhibitory concentration (IC50) can then be determined.

Mandatory Visualizations

Signaling Pathway Diagram

While the precise signaling pathways modulated by this compound in the context of viral infection are not fully elucidated, studies on the closely related compound, avarol (B1665835), have shown inhibition of the NF-κB signaling pathway.[3] This pathway is a critical component of the host's inflammatory response to viral infections. It is plausible that this compound exerts its antiviral and anti-inflammatory effects through a similar mechanism.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagrams

Caption: Workflow for Plaque Reduction Assay.

Caption: Workflow for Cytotoxicity (MTT) Assay.

Conclusion

This compound exhibits a promising, albeit not yet fully characterized, antiviral activity profile. Its demonstrated efficacy against poliovirus and HIV warrants further investigation to elucidate its full potential as an antiviral agent. The likely mechanism of action, involving the inhibition of key viral enzymes like reverse transcriptase and the modulation of host inflammatory pathways such as NF-κB, suggests a multi-faceted approach to combating viral infections. Future research should focus on obtaining more precise quantitative data (EC50, IC50, CC50) against a broader range of viruses and on definitively identifying the molecular targets and signaling pathways affected by this compound. Such studies will be crucial for advancing this natural product towards potential therapeutic applications.

References:

-

De Giulio, A., De Rosa, S., Strazzullo, G., & Iodice, C. (1991). Synthesis and evaluation of cytostatic and antiviral activities of 3'- and 4'-avarone derivatives. Antiviral Chemistry and Chemotherapy, 2(4), 223-227.

-

Sarin, P. S., Sun, D., Thornton, A., & Muller, W. E. (1987). Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by avarol and avarone (B1665836). Journal of the National Cancer Institute, 78(4), 663-666.[2]

-

Giron, M. D., et al. (2007). Avarol inhibits TNF-α generation and NF-κB activation in human cells and in animal models. Journal of Inflammation, 4(1), 1-9.

References

- 1. Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by avarol and avarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In search of a selective antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of the antileukemic and anti-human immunodeficiency virus agent avarol on selected immune responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory Properties of (-)-Avarone and Avarol: A Technical Guide